molecular formula C11H13NO2 B3253502 2-Benzyl-3-oxobutanamide CAS No. 22422-02-2

2-Benzyl-3-oxobutanamide

Cat. No.: B3253502
CAS No.: 22422-02-2
M. Wt: 191.23 g/mol
InChI Key: YXLZYWMMOIKSEB-UHFFFAOYSA-N
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Description

2-Benzyl-3-oxobutanamide is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a benzyl group attached to a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-oxobutanamide can be achieved through several methods. One efficient approach involves the reaction of benzylamine with ethyl acetoacetate under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include benzylamine, ethyl acetoacetate, and an acid catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Benzyl-3-oxobutanamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit the synthesis of bacterial cell walls, leading to cell death. The compound may also interact with enzymes and proteins, disrupting their normal function and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3-oxobutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-benzyl-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)10(11(12)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLZYWMMOIKSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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